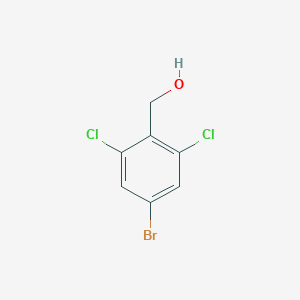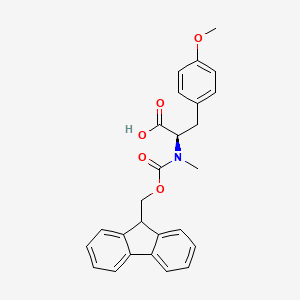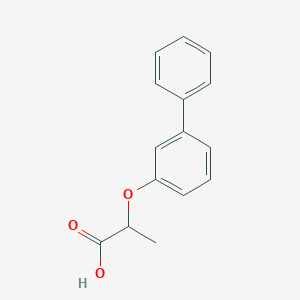
2,6-ジクロロ-3-フルオロアニソール
概要
説明
2,6-Dichloro-3-fluoroanisole is an organic compound with the chemical formula C7H5Cl2FO. It is a halogenated derivative of anisole, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This compound is primarily used as an intermediate in organic synthesis, contributing to the production of various materials, pharmaceuticals, and agrochemicals .
科学的研究の応用
2,6-Dichloro-3-fluoroanisole is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
作用機序
Target of Action
It is often used as an intermediate in organic synthesis , implying that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
2,6-Dichloro-3-fluoroanisole can act as a reagent or catalyst in organic synthesis reactions . It can participate in substitution reactions, acylation reactions, and coupling reactions . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
生化学分析
Biochemical Properties
2,6-Dichloro-3-fluoroanisole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to changes in their activity. For instance, 2,6-Dichloro-3-fluoroanisole may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of 2,6-Dichloro-3-fluoroanisole on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,6-Dichloro-3-fluoroanisole may lead to alterations in the expression of specific genes, which in turn can impact cellular functions such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-3-fluoroanisole can change over time. The stability and degradation of this compound are important factors to consider. Over time, 2,6-Dichloro-3-fluoroanisole may degrade, leading to changes in its biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-3-fluoroanisole vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there are threshold effects, where the impact of 2,6-Dichloro-3-fluoroanisole becomes more pronounced at certain concentrations. High doses of this compound can lead to significant changes in cellular function and overall health .
Metabolic Pathways
2,6-Dichloro-3-fluoroanisole is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may affect the activity of enzymes involved in the detoxification process, leading to changes in the levels of certain metabolites. These interactions can have significant implications for cellular metabolism and overall health .
Transport and Distribution
The transport and distribution of 2,6-Dichloro-3-fluoroanisole within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. The distribution of 2,6-Dichloro-3-fluoroanisole within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-3-fluoroanisole is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 2,6-Dichloro-3-fluoroanisole within different subcellular compartments can influence its interactions with other biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-fluoroanisole typically involves the chlorination and fluorination of phenol. The process begins with the chlorination of phenol to produce 2,6-dichlorophenol, which is then subjected to fluorination to yield the final product .
Industrial Production Methods: In industrial settings, the production of 2,6-Dichloro-3-fluoroanisole can be achieved through a multi-step process involving the use of chlorinating and fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 2,6-Dichloro-3-fluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds .
類似化合物との比較
2,6-Dichloroanisole: Lacks the fluorine atom, resulting in different reactivity and applications.
3,5-Dichloro-4-fluoroanisole: Has a different substitution pattern, affecting its chemical properties and uses.
特性
IUPAC Name |
1,3-dichloro-4-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYDZWBCRPKYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)






